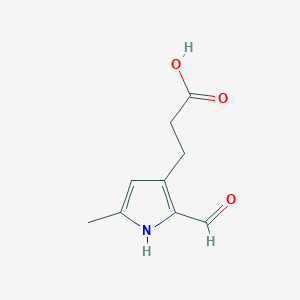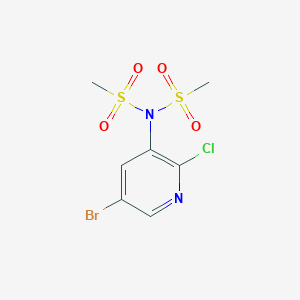
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This particular compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide typically involves the following steps:
Halogenation: The starting material, 3-pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively.
Sulfonylation: The halogenated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Halogenation: Using industrial halogenation reactors to introduce bromine and chlorine atoms efficiently.
Continuous Flow Sulfonylation: Employing continuous flow reactors to carry out the sulfonylation step, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives.
Scientific Research Applications
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Substitutes chlorine with fluorine, potentially altering its chemical properties.
N-(5-bromo-2-chloropyridin-3-yl)-N-(ethylsulfonyl)methanesulfonamide: Replaces the methyl group with an ethyl group, which may influence its solubility and reactivity.
Uniqueness
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and chlorine atoms. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H8BrClN2O4S2 |
|---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrClN2O4S2/c1-16(12,13)11(17(2,14)15)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3 |
InChI Key |
WXGYJRZJCKWXFH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=C(N=CC(=C1)Br)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
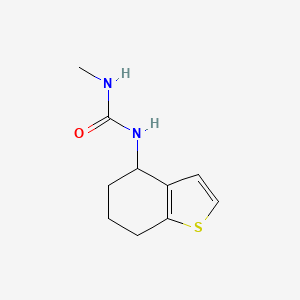
![6-(4-{2-[(2-Hydroxyethyl)amino]propyl}phenoxy)hexan-1-ol](/img/structure/B8647140.png)
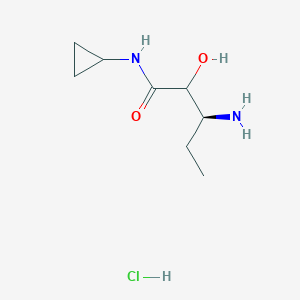
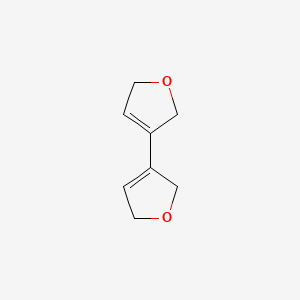
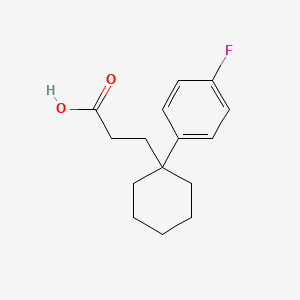
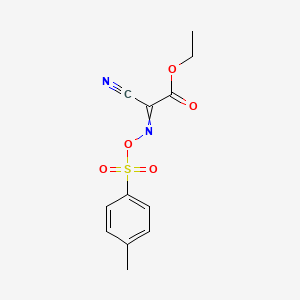
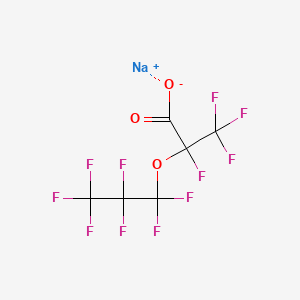
![2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8647192.png)
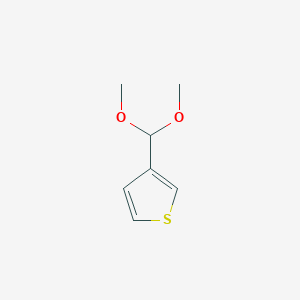
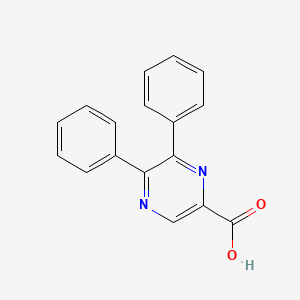
![3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8647215.png)
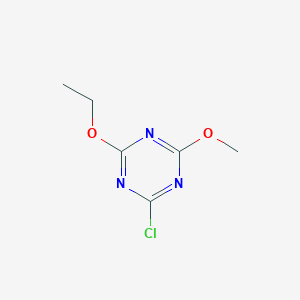
![1-Phenyl-3,3-bis[(pyridin-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B8647228.png)
